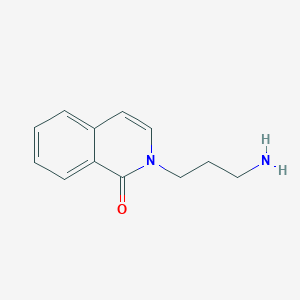![molecular formula C22H22N4O2S B2444167 4-cyclopropaneamido-N-[(3,4-dimethylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251543-54-0](/img/structure/B2444167.png)
4-cyclopropaneamido-N-[(3,4-dimethylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropaneamido-N-[(3,4-dimethylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
Research has explored the synthesis and biological evaluation of compounds related to 4-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide, showing significant antimicrobial and antitumor activities. For instance, studies have synthesized novel compounds demonstrating promising activity against Mycobacterium tuberculosis and cytotoxicity against cancer cell lines, highlighting the potential for developing new antimicrobial and anticancer therapies (Jeankumar et al., 2013).
Antioxidant Properties
Compounds derived from this chemical structure have been investigated for their antioxidant properties, contributing to the search for novel antioxidants. The synthesis and evaluation of new derivatives have shown some compounds with high antioxidant activity, suggesting their use in preventing oxidative stress-related diseases (El‐Borai et al., 2013).
Material Science Applications
The chemical framework of 4-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide has also found applications in material science. New polyamides and polymers incorporating similar structures have been synthesized, characterized, and their thermal properties investigated. These materials show promising applications due to their solubility and thermal stability (Faghihi et al., 2008).
Heterocyclic Chemistry
The core structure has been utilized in heterocyclic chemistry for the synthesis of various heterocyclic compounds. These studies not only expand the chemical diversity of this structural motif but also explore its potential in creating new molecules with varied biological activities. Research in this area has led to the development of new heterocyclic systems, including pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives, with potential applications in drug discovery (Rudenko et al., 2011).
Liquid Crystals
The heterocyclic pyridine-based liquid crystals incorporating structural elements similar to 4-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide have been synthesized and characterized for their mesomorphic properties. These studies contribute to the development of new materials with potential applications in displays and electronic devices (Ong et al., 2018).
Propiedades
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[(3,4-dimethylphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-13-6-7-15(11-14(13)2)12-24-22(28)20-19(25-21(27)16-8-9-16)18(26-29-20)17-5-3-4-10-23-17/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMUQDKTANBQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2444090.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide](/img/structure/B2444094.png)
![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2444098.png)

![6-Phenyl-2-{1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2444100.png)
![5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2444101.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2444102.png)



